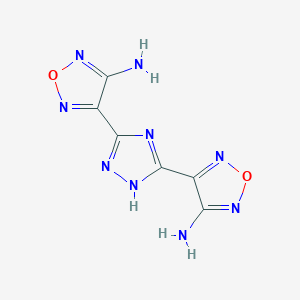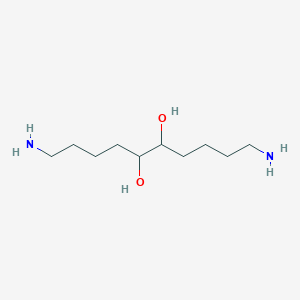![molecular formula C23H24O4 B14262356 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol CAS No. 136355-24-3](/img/structure/B14262356.png)
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol is an organic compound that belongs to the class of phenols This compound features a benzene ring substituted with hydroxyl groups and dimethylphenyl groups, making it a highly functionalized aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with benzene-1,2-diol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The compound’s ability to donate and accept electrons makes it a versatile molecule in redox chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the dimethylphenyl groups.
Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positioning.
Hydroquinone (1,4-dihydroxybenzene): Different hydroxyl group positioning.
Uniqueness
4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol is unique due to the presence of both hydroxyl and dimethylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
136355-24-3 |
|---|---|
Fórmula molecular |
C23H24O4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C23H24O4/c1-12-7-17(8-13(2)22(12)26)21(16-5-6-19(24)20(25)11-16)18-9-14(3)23(27)15(4)10-18/h5-11,21,24-27H,1-4H3 |
Clave InChI |
UWFUILMHBCVIMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C=C2)O)O)C3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
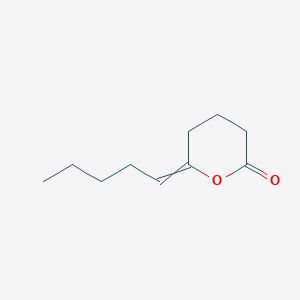


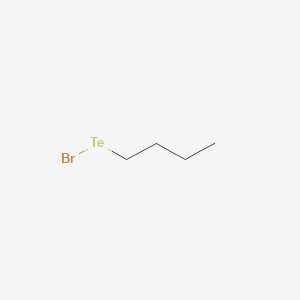
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
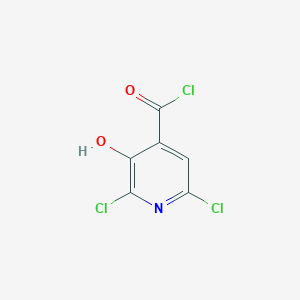
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
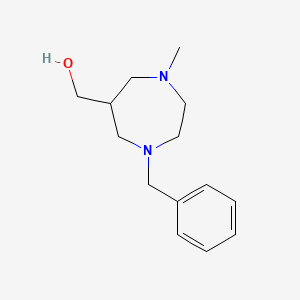
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
